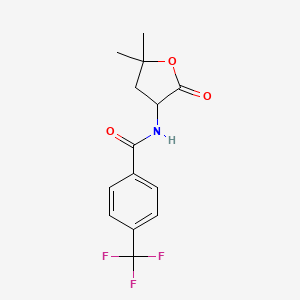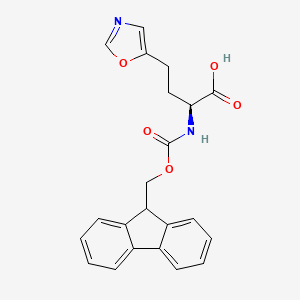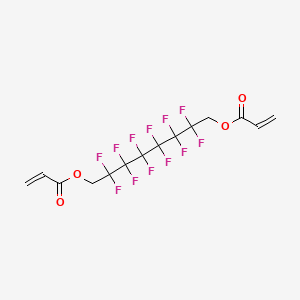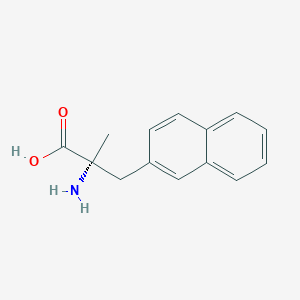
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol is a chiral organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives and propenyl alcohols.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the hydroxyl and propenyl groups. This can be achieved through a series of reactions including cyclization, reduction, and substitution reactions.
Catalysts and Reagents: Common reagents used in the synthesis include strong acids or bases for cyclization, reducing agents like sodium borohydride for reduction, and organometallic reagents for substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The propenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and inflammatory pathways, to produce its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5S)-5-[(1R)-1-(Benzyloxy)-2-propen-1-yl]-3-methyltetrahydro-2-furanyl: A similar compound with a benzyloxy group instead of a hydroxyl group.
(2R,3S,5S)-rel-3,5-dihydro-5,7-dimethoxy-2-methyl-5-(2-propen-1-yl)-3-(3,4,5-trimethoxyphenyl)-6(H)-benzofuranone: Another similar compound with additional methoxy groups.
Uniqueness
The uniqueness of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1 |
InChI Key |
KEZISZWYZDIVKJ-BIIVOSGPSA-N |
Isomeric SMILES |
C=CC[C@H]1C[C@@H]([C@H](O1)CO)O |
Canonical SMILES |
C=CCC1CC(C(O1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)









![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)

